molecular formula C22H22BrN5O B11339076 3-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide

3-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide

Cat. No.: B11339076
M. Wt: 452.3 g/mol
InChI Key: DEKISFQGUDAZSX-UHFFFAOYSA-N
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Description

3-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is a complex organic compound that features a bromine atom, a pyrrolidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is advantageous due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine or pyrrolidine rings.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

Scientific Research Applications

3-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and pyrrolidine rings play a crucial role in binding to these targets, while the bromine atom and benzamide group contribute to the compound’s overall stability and reactivity .

Properties

Molecular Formula

C22H22BrN5O

Molecular Weight

452.3 g/mol

IUPAC Name

3-bromo-N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C22H22BrN5O/c1-15-24-20(14-21(25-15)28-11-2-3-12-28)26-18-7-9-19(10-8-18)27-22(29)16-5-4-6-17(23)13-16/h4-10,13-14H,2-3,11-12H2,1H3,(H,27,29)(H,24,25,26)

InChI Key

DEKISFQGUDAZSX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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